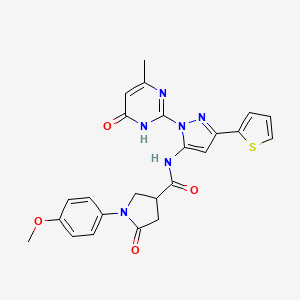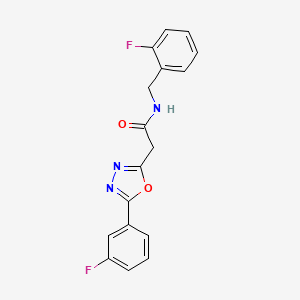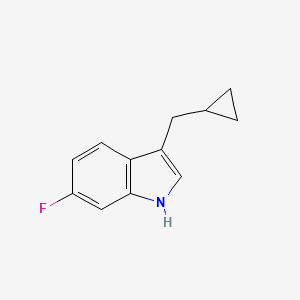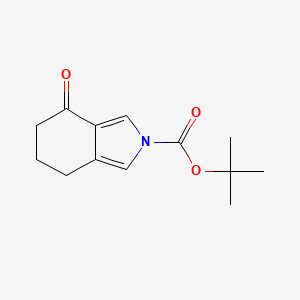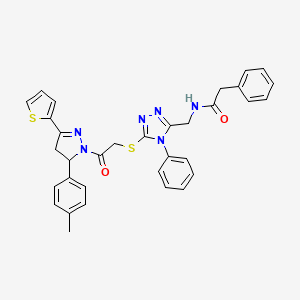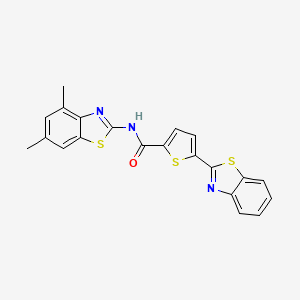
5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H15N3OS3 and its molecular weight is 421.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of related benzothiazole and thiophene derivatives has been extensively studied. Researchers have developed methods for synthesizing a wide range of compounds with similar structures, aiming to explore their potential applications and properties. For example, the work by Al-Omran et al. (2014) discusses the synthesis of benzothiazole derivatives and their evaluation for antitumor activities, providing insights into the methods that could potentially apply to the synthesis and characterization of the compound (Al-Omran, F., Mohareb, R., & El-Khair, A., 2014).
Antimicrobial and Antitumor Applications
Several studies have reported on the antimicrobial and antitumor activities of benzothiazole derivatives. For instance, the synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents were detailed by Osmaniye et al. (2018), highlighting the potential therapeutic applications of these compounds (Osmaniye, D., Levent, S., Karaduman, A., Ilgın, S., Özkay, Y., & Kaplancıklı, Z., 2018).
Antioxidant Properties
Research on benzothiazole and thiophene derivatives has also explored their antioxidant properties. For example, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities, indicating the potential for these compounds to act as radical scavengers (Ahmad, M., Siddiqui, H., Gardiner, J., Parvez, M., & Aslam, S., 2012).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibitory effects. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution, showcasing the potential industrial applications of these compounds in protecting metals from corrosion (Hu, Z., Yan-bin, M., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).
Molecular Docking Studies
Molecular docking studies have been utilized to understand the interaction mechanisms of benzothiazole derivatives with biological targets. Research by Talupur et al. (2021) on the synthesis, characterization, and docking studies of benzothiazole and thiophene derivatives emphasizes the importance of these studies in predicting the biological activity and therapeutic potential of new compounds (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021).
Mecanismo De Acción
Target of Action
The primary target of the compound “5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is currently unknown. The compound is structurally similar to benzothiazole-based compounds, which have been found to exhibit anti-tubercular activity . .
Mode of Action
tuberculosis , suggesting that this compound may also have anti-tubercular activity.
Biochemical Pathways
tuberculosis , suggesting that this compound may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
Based on the structural similarity to other benzothiazole derivatives, it can be hypothesized that it may have anti-tubercular activity .
Propiedades
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS3/c1-11-9-12(2)18-17(10-11)28-21(23-18)24-19(25)15-7-8-16(26-15)20-22-13-5-3-4-6-14(13)27-20/h3-10H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFMULNEBPYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2939986.png)

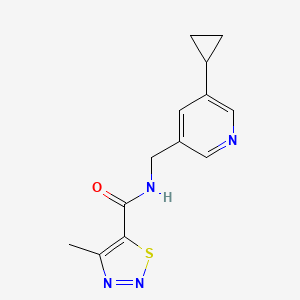
![2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2939990.png)
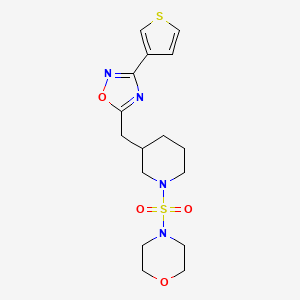
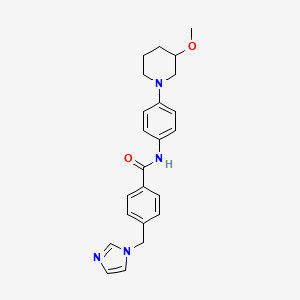
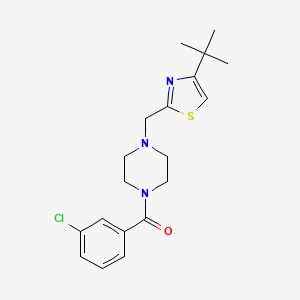

![1-[4-[3-Methyl-3-(2,2,2-trifluoroethyl)azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2939996.png)
